N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
Description
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2/c1-10-5-4-8-14(17-10)18-15(21)9-13-11-6-2-3-7-12(11)16(22)20-19-13/h2-8H,9H2,1H3,(H,20,22)(H,17,18,21) |
InChI Key |
PBIDACBEESWVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation of Phthalazinone Intermediates
A foundational approach involves the alkylation of 4-oxo-3,4-dihydrophthalazin-1-yl derivatives with halogenated acetamide precursors. The phthalazinone core is synthesized via cyclization of substituted phthalic anhydrides with hydrazine derivatives, followed by N-alkylation using 2-chloro-N-(6-methylpyridin-2-yl)acetamide.
Key steps include:
-
Cyclization : Heating phthalic anhydride with hydrazine hydrate at 80–100°C yields 4-oxo-3,4-dihydrophthalazin-1(2H)-one. Substituents on the phthalazinone ring are introduced by modifying the anhydride precursor.
-
Alkylation : The phthalazinone nitrogen undergoes regioselective alkylation with 2-chloro-N-(6-methylpyridin-2-yl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base. This step proceeds at 60°C for 12 hours, achieving 70–85% yields.
Mechanistic Insight : The alkylation’s regioselectivity arises from the higher nucleophilicity of the phthalazinone nitrogen compared to its carbonyl oxygen, as predicted by Pearson’s hard-soft acid-base principle.
Multi-Component Condensation Strategies
Recent advances employ one-pot reactions to streamline synthesis. A four-component reaction involving 6-methylpyridine-2-amine, ethyl chloroacetate, phthalic anhydride, and hydrazine hydrate has been optimized under InCl₃ catalysis.
Procedure :
-
Step 1 : Ethyl chloroacetate reacts with 6-methylpyridine-2-amine in ethanol at 25°C to form 2-(6-methylpyridin-2-ylamino)acetate.
-
Step 2 : InCl₃ (20 mol%) catalyzes the condensation of phthalic anhydride, hydrazine hydrate, and the acetamide intermediate in 50% ethanol under ultrasound irradiation (40°C, 20 minutes). This method achieves 90% yield with minimal byproducts.
Advantages :
-
Reduced reaction time (20 minutes vs. 12 hours for traditional methods).
-
Enhanced atom economy due to concurrent cyclization and coupling.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Systematic optimization reveals that polar aprotic solvents (DMF, DMSO) favor alkylation, while ethanol-water mixtures improve multi-component reactions. Catalysts such as InCl₃ and K₂CO₃ significantly enhance yields (Table 1).
Temperature and Time Dependence
Kinetic studies demonstrate that alkylation proceeds optimally at 60°C, with lower temperatures (40°C) stalling the reaction at 50% conversion. In contrast, multi-component methods achieve near-complete conversion at 40°C due to ultrasonic cavitation accelerating molecular collisions.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR :
-
¹³C NMR :
-
IR Spectroscopy :
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water mobile phase) confirms >98% purity for batches synthesized via multi-component routes.
Scalability and Industrial Feasibility
Pilot-Scale Production
A patented protocol scales the alkylation method to 10 kg batches using:
-
Reactor : Glass-lined jacketed vessel with mechanical stirring.
-
Workup : Filtration through celite to remove inorganic salts, followed by recrystallization from ethanol.
Challenges :
-
Exothermic reactions require precise temperature control to prevent decomposition.
-
Residual DMF in the product necessitates rigorous solvent stripping under vacuum.
Emerging Methodologies
Photocatalytic Functionalization
Preliminary studies explore visible-light-mediated alkylation using eosin Y as a photocatalyst. This method reduces energy consumption by 40% but currently achieves lower yields (65%).
Continuous-Flow Synthesis
Microreactor systems enable continuous production with:
-
Residence Time : 5 minutes.
-
Yield : 82% (comparable to batch methods).
-
Advantage : Improved heat transfer minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield | Time | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Traditional Alkylation | 85% | 12 hours | 1200 | High |
| Multi-Component | 90% | 20 minutes | 900 | Moderate |
| Continuous-Flow | 82% | 5 minutes | 1100 | High |
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural features, synthesis, physicochemical properties, and bioactivity.
Structural Modifications and Substituent Effects
The phthalazinone-acetamide scaffold is conserved across all analogs, but substituents on the acetamide nitrogen vary significantly:
Key Observations :
- The bulky sulfonamide-methoxyphenyl group in the M.
Physicochemical Properties
Melting points and solubility vary with substituent polarity:
| Compound ID/Name | Melting Point (°C) | Solubility Trends |
|---|---|---|
| 4b | >300 | Low in organic solvents |
| 4c | 265–267 | Moderate in DMSO |
| 4d | 206–208 | Higher in ethanol |
| Target Compound (predicted) | ~250–270 (estimated) | Likely soluble in polar aprotic solvents due to pyridine |
The high melting point of 4b correlates with its polar sulfonamide group, whereas 4d ’s lower melting point reflects weaker intermolecular forces from the chloro substituent .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Bioactivity is highly substituent-dependent. Polar groups (e.g., sulfonamide in 4b ) improve target engagement, while hydrophobic groups (e.g., p-tolyl in 4c ) enhance membrane permeability .
- Synthetic Efficiency : Ultrasonic conditions (used for 4b–4d ) reduce reaction times compared to conventional methods, improving yields by ~15–20% .
- Crystallography: Structural data for analogs (e.g., ’s inhibitor complex) were refined using SHELXL, highlighting the phthalazinone core’s planar geometry and its role in π-π stacking .
Biological Activity
N-(6-methylpyridin-2-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, a compound with the CAS number 763114-26-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.33 g/mol. The compound features a pyridine ring and a phthalazinone moiety, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the phthalazinone structure is associated with inhibition of certain kinases and may play a role in modulating cellular processes such as proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Karpas 422 | 5.0 |
| MCF7 | 8.2 |
| A549 | 6.5 |
The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Enzyme Inhibition
In addition to its antitumor properties, this compound has shown inhibitory effects on several enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| EZH2 | 0.002 |
| HDAC1 | 0.015 |
| PI3K | 0.030 |
These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting epigenetic regulators in cancer.
Case Studies
Case Study 1: Karpas 422 Xenograft Model
In a preclinical study using a Karpas 422 xenograft model, this compound was administered at doses of 160 mg/kg BID. The results indicated a significant reduction in tumor volume compared to control groups (p < 0.05), supporting its potential as an effective antitumor agent.
Case Study 2: Synergistic Effects with Other Agents
Another study explored the synergistic effects of this compound when combined with standard chemotherapeutics such as doxorubicin and cisplatin. The combination treatment resulted in enhanced cytotoxicity in resistant cancer cell lines, suggesting that this compound may help overcome drug resistance.
Q & A
Q. How stable is this compound under physiological conditions, and what degradation products are observed?
- Methodological Answer :
- Forced degradation studies : Expose to pH 1–9 buffers at 37°C; monitor via HPLC for hydrolysis products (e.g., free pyridinylamine) .
- Light/oxidation stability : Store in amber vials under nitrogen to prevent photodegradation and oxidation of the phthalazinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
